o-Tolidine

描述

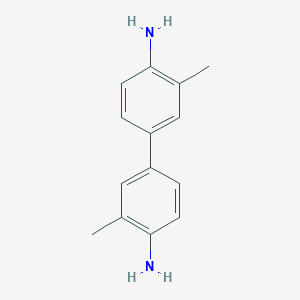

Structure

3D Structure

属性

IUPAC Name |

4-(4-amino-3-methylphenyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIURNJTPRWVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41766-75-0 (di-hydrofluoride), 612-82-8 (di-hydrochloride), 7563-59-9 (unspecified hydrochloride) | |

| Record name | Orthotolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024059 | |

| Record name | 3,3'-Dimethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992), White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH], COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES., White to reddish crystals or powder., White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.] | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

392 °F at 760 mmHg (NTP, 1992), 300 °C, 392 °F, 572 °F | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

137 °C, 244 °C, 471 °F | |

| Record name | o-Tolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1,300 mg/L at 25 °C, Soluble in alcohol, ether, dilute acids, Solubility in water, g/100ml at 25 °C: 0.13 (poor), 0.1% | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 (NTP, 1992), 1.234 g/cu cm, 1.2 g/cm³, 1 | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000001 [mmHg], 1x10-6 mmHg (est) | |

| Record name | o-Tolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless; in technical grades also brownish flakes, White to reddish crystals or powder [Note: Darkens on exposure to air] | |

CAS No. |

119-93-7 | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthotolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dimethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bi-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HLO2IV6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

264 to 268 °F (NTP, 1992), 129-131 °C, MP: 264 °F, 131-132 °C, 264 °F | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

o-Tolidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and analytical methods related to o-tolidine. It also delves into its metabolic pathways and toxicological profile, with a focus on its carcinogenic properties. This document is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or utilize this compound in their work. Special emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes.

Chemical Identity and Properties

This compound, with the IUPAC name 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine, is an aromatic amine that has historically seen use in the manufacturing of dyes and as a reagent in analytical chemistry.[1] It is a colorless compound that may appear colored in commercial samples and is slightly soluble in water.[2]

Chemical Structure

-

IUPAC Name: 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine[2]

-

Other Names: this compound, 3,3'-Dimethylbenzidine, 4-(4-amino-3-methylphenyl)-2-methylaniline[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 129-131 °C | [6] |

| Boiling Point | 300 °C | [6] |

| Solubility in Water | 1300 mg/L at 25 °C | [6] |

| Density | 1.2 g/cm³ | [6] |

| pKa | 4.44 (at 25 °C) | [1] |

| Appearance | White to reddish crystals or crystalline powder. Darkens on exposure to air. | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of o-nitrotoluene.[1]

Procedure:

-

o-Nitrotoluene (0.5 mole) is subjected to a catalytic reduction reaction.

-

The reaction is carried out in the presence of a suitable catalyst, such as a palladium catalyst.

-

The reduction is performed using hydrogen gas.

-

The reaction progress is monitored by measuring the uptake of hydrogen.

-

Upon completion of the reaction, the catalyst is filtered off.

-

The resulting reaction mixture is then worked up to isolate the this compound product. This may involve extraction and purification steps.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, and solvent may vary and should be optimized for safety and yield.

Analytical Determination of Residual Chlorine using this compound

This compound is a well-established reagent for the colorimetric determination of residual chlorine in water. The method is based on the oxidation of this compound by chlorine to produce a yellow-colored holoquinone.[7] The intensity of the color is proportional to the chlorine concentration.

Reagent Preparation (Acidic this compound Solution):

-

Weigh 1.0 g of this compound (the dihydrochloride (B599025) salt is often preferred for better solubility).

-

In a fume hood, dissolve the this compound in 150 mL of concentrated hydrochloric acid.

-

Dilute the solution to 1 liter with deionized water.

-

Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[7]

Procedure for Total Residual Chlorine:

-

Take a 10 mL water sample in a clean test tube or cuvette.

-

Add 0.5 mL of the acidic this compound reagent to the sample.[7]

-

Mix the solution by inverting the tube a few times.

-

Allow the color to develop for at least 5 minutes.

-

Measure the intensity of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or by comparing it with a series of color standards in a visual comparator.[7]

-

Determine the chlorine concentration from a pre-established calibration curve.

Experimental Workflow for Residual Chlorine Testing:

Metabolism and Toxicology

Metabolic Pathways

The metabolism of this compound is a critical factor in its toxicity. The primary metabolic pathways in rats involve N-acetylation and hydroxylation at the 4-position (para to the amino group), followed by conjugation with glucuronic acid or sulfate.[8] These metabolic processes primarily occur in the liver, mediated by cytochrome P450 enzymes.[9]

The metabolic activation of this compound can lead to the formation of reactive electrophilic species, such as nitrenium ions, which can bind to macromolecules like DNA.[8]

Metabolic Pathway of this compound:

Toxicology and Carcinogenicity

This compound is recognized as a probable human carcinogen.[10] Occupational exposure to this compound has been linked to an increased risk of bladder cancer.[10] Animal studies have demonstrated that exposure to this compound can induce tumors in various organs, including the liver, kidney, and mammary glands.[2]

The carcinogenic mechanism of this compound is believed to be initiated by its metabolic activation to reactive intermediates that can form adducts with DNA.[8][9] This DNA damage, if not properly repaired, can lead to mutations in critical genes and ultimately to the development of cancer. Studies have shown that this compound and its metabolites can induce DNA damage, including single-strand breaks.[11]

Acute exposure to this compound can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[10] Chronic exposure in workers has been associated with anemia, anorexia, weight loss, and central nervous system depression.[10]

Conclusion

This compound is a compound with significant industrial and historical analytical applications. However, its use is curtailed by its notable toxicity and carcinogenicity. A thorough understanding of its chemical properties, metabolic fate, and toxicological profile is essential for any researcher or professional working with or in proximity to this compound. The provided experimental protocols offer a starting point for its synthesis and analytical applications, while the metabolic and toxicological data underscore the need for stringent safety precautions.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lovibond.com [lovibond.com]

- 5. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. o-Toluidine - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of o-Tolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for o-tolidine (3,3'-dimethylbenzidine), an important chemical intermediate. This document details the core chemical principles, experimental protocols, industrial-scale manufacturing considerations, and safety precautions associated with its production.

Introduction

This compound is a diamine compound that has historically been used in the production of dyes and as a reagent in various analytical methods. Its synthesis primarily involves the reduction of o-nitrotoluene to an intermediate hydrazo compound, which subsequently undergoes a benzidine (B372746) rearrangement to yield the final product. This guide will explore the prevalent synthesis methodologies, offering detailed protocols and comparative data to inform laboratory and industrial practices.

Core Synthesis Pathways

The synthesis of this compound is a multi-step process that begins with o-nitrotoluene. The key transformation involves a reduction followed by an acid-catalyzed rearrangement. Two primary methods for the initial reduction step are widely employed: chemical reduction using metals in acidic or basic media and catalytic hydrogenation.

Chemical Reduction followed by Benzidine Rearrangement

This classical approach involves the reduction of o-nitrotoluene using a metal, such as zinc, tin, or iron, in the presence of an acid or a base to form o-hydrazotoluene. This intermediate is then treated with a strong acid to induce the benzidine rearrangement, yielding this compound.

Signaling Pathway of this compound Synthesis via Chemical Reduction

Caption: General chemical pathway for this compound synthesis via reduction and rearrangement.

Catalytic Hydrogenation

A more modern and often more efficient method involves the catalytic hydrogenation of o-nitrotoluene. This process typically employs a noble metal catalyst, such as palladium or platinum on a carbon support, to reduce the nitro groups. The resulting o-hydrazotoluene is then subjected to the same acid-catalyzed benzidine rearrangement.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound. These protocols are intended for laboratory-scale synthesis and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Zinc Reduction

This protocol outlines the synthesis of this compound from o-nitrotoluene using zinc dust and sodium hydroxide (B78521), followed by acid-catalyzed rearrangement.

Experimental Workflow for Zinc Reduction Method

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Protocol:

-

Reduction of o-Nitrotoluene:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-nitrotoluene (1 mole), ethanol (sufficient to dissolve), and water.

-

Slowly add a concentrated solution of sodium hydroxide (approx. 2.5 moles).

-

Gradually add zinc dust (approx. 2.5 moles) to the mixture while stirring vigorously. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove zinc oxide and any unreacted zinc. The filtrate contains o-hydrazotoluene.

-

-

Benzidine Rearrangement:

-

Carefully add the filtrate containing o-hydrazotoluene to a vigorously stirred solution of concentrated hydrochloric acid (approx. 4 moles) cooled in an ice bath.

-

After the addition is complete, heat the mixture to approximately 90-100°C for a short period (e.g., 30 minutes).

-

Cool the mixture in an ice bath to precipitate this compound as its dihydrochloride salt.

-

-

Isolation and Purification:

-

Collect the precipitated this compound dihydrochloride by filtration and wash with cold, dilute hydrochloric acid.

-

To obtain the free base, suspend the dihydrochloride salt in water and neutralize with a base such as sodium carbonate until the solution is alkaline.

-

The crude this compound can be extracted with an organic solvent (e.g., toluene (B28343) or diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by vacuum distillation.

-

Synthesis of this compound via Catalytic Hydrogenation

This method offers a cleaner and often higher-yielding alternative to metal-based reductions.

Protocol:

-

Hydrogenation of o-Nitrotoluene:

-

In a high-pressure autoclave, charge o-nitrotoluene (1 mole), a suitable solvent (e.g., methanol (B129727) or ethanol), and a catalytic amount of palladium on carbon (e.g., 5% Pd/C, 1-2 mol%).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture to a moderate temperature (e.g., 50-70°C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the theoretical amount of hydrogen has been consumed, cool the reactor, and carefully vent the excess hydrogen.

-

-

Benzidine Rearrangement and Work-up:

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution containing o-hydrazotoluene is then subjected to the same acid-catalyzed rearrangement and purification steps as described in the zinc reduction method (Section 3.1, steps 2 and 3).

-

Quantitative Data Summary

The efficiency of this compound synthesis can vary significantly depending on the chosen method and reaction conditions. The following table summarizes typical quantitative data for the different synthesis routes.

| Synthesis Method | Reducing Agent/Catalyst | Typical Yield (%) | Purity (%) | Key Reaction Conditions |

| Chemical Reduction | Zinc Dust / NaOH | 60 - 75 | 95 - 98 | Reflux temperature; controlled addition of zinc. |

| Chemical Reduction | Tin / HCl | 50 - 65 | 96 - 99 | Reaction temperature maintained around 100°C. |

| Chemical Reduction | Iron / Acetic Acid | 55 - 70 | 95 - 98 | Reflux in acidic medium. |

| Catalytic Hydrogenation | 5% Pd/C | 85 - 95 | > 99 | 50-100 psi H₂, 50-70°C. |

| Catalytic Hydrogenation | Raney Nickel | 80 - 90 | > 98 | Higher pressure and temperature may be required. |

Note: Yields and purity are approximate and can be influenced by the scale of the reaction, purity of reagents, and efficiency of the work-up and purification procedures.

Industrial Manufacturing Process

The industrial-scale production of this compound generally favors the catalytic hydrogenation route due to its higher efficiency, cleaner reaction profile, and reduced waste generation compared to stoichiometric metal reductions.

Industrial Manufacturing Workflow

Caption: A simplified flowchart of the industrial manufacturing process for this compound.

Process Description

-

Hydrogenation: o-Nitrotoluene, a solvent, and the catalyst are charged into a large-scale hydrogenation reactor. Hydrogen is introduced under pressure, and the reaction is carried out at a controlled temperature.

-

Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration. The recovered catalyst may be regenerated and reused.

-

Rearrangement: The filtrate containing o-hydrazotoluene is transferred to a glass-lined or corrosion-resistant reactor, where it is treated with a strong acid to induce the benzidine rearrangement.

-

Neutralization and Isolation: The acidic mixture is then neutralized, causing the this compound to precipitate or separate.

-

Purification: The crude this compound is purified, typically through vacuum distillation followed by crystallization, to achieve the desired purity specifications.

-

Drying and Packaging: The purified this compound crystals are dried and packaged for distribution.

Waste Management

The manufacturing process of this compound generates several waste streams that require careful management:

-

Aqueous Waste: The aqueous layers from the neutralization and washing steps contain salts and small amounts of organic compounds. This wastewater must be treated before discharge, often through biological treatment processes.

-

Spent Catalyst: The palladium or platinum catalyst, although recyclable, will eventually become deactivated and require proper disposal or recovery of the precious metal.

-

Distillation Residues: The bottoms from the distillation column contain higher-boiling impurities and oligomeric byproducts, which are typically incinerated.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Toxicity: this compound is classified as a carcinogen and is toxic if swallowed or inhaled.[1] It can also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a respirator with an organic vapor cartridge.[2][3] Work should always be conducted in a well-ventilated area, preferably a fume hood.

-

Spill and Disposal: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up by trained personnel wearing appropriate PPE. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a well-established chemical process with both historical and modern methodologies. While chemical reduction methods are still viable for laboratory-scale synthesis, catalytic hydrogenation is the preferred route for industrial production due to its higher efficiency and more favorable environmental profile. A thorough understanding of the reaction mechanisms, experimental protocols, and safety precautions is essential for the safe and efficient production of this important chemical intermediate. Researchers and professionals in drug development should be particularly mindful of the hazardous nature of this compound and implement stringent safety protocols when handling this compound.

References

o-Tolidine: An In-Depth Technical Guide to its Mechanism of Action in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolidine, a sensitive chromogenic substrate, has long been a valuable tool in the development of colorimetric assays. Its ability to undergo a distinct color change upon oxidation makes it particularly useful for the detection and quantification of various analytes, most notably residual chlorine in water and in assays involving horseradish peroxidase (HRP). This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in these two primary applications, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While historically significant, it is important to note that this compound is a suspected carcinogen and should be handled with appropriate safety precautions.

Core Mechanism of Action: Oxidation-Induced Color Change

The fundamental principle behind the use of this compound in colorimetric assays is its oxidation. In its reduced form, this compound is a colorless aromatic compound. Upon oxidation, it is converted into a colored derivative. The intensity of the resulting color is directly proportional to the concentration of the oxidizing agent, allowing for quantitative analysis.

Application 1: Colorimetric Detection of Residual Chlorine

The this compound method is a simple, rapid, and cost-effective technique for determining free and total residual chlorine in various water sources.

Signaling Pathway: Oxidation by Chlorine

In an acidic environment, this compound is oxidized by residual chlorine (both free and combined forms) to produce a yellow-colored compound known as a holoquinone. The intensity of this yellow color is directly proportional to the concentration of chlorine in the sample.

Spectroscopic Data of o-Tolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for o-tolidine (3,3'-dimethylbenzidine), a compound of significant interest in various chemical and biological research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The empirical formula for this compound is C₁₄H₁₆N₂ with a molecular weight of 212.29 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | d | 2H | Ar-H |

| 6.70 | dd | 2H | Ar-H |

| 6.62 | s | 2H | Ar-H |

| 3.55 | s (br) | 4H | -NH ₂ |

| 2.15 | s | 6H | -CH ₃ |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | Ar-C -NH₂ |

| 131.9 | Ar-C |

| 129.8 | Ar-C -CH₃ |

| 126.8 | Ar-C H |

| 123.6 | Ar-C H |

| 115.8 | Ar-C H |

| 17.5 | -C H₃ |

Solvent: Polysol[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1620 - 1580 | Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1500 - 1400 | Medium | C=C Stretch (Aromatic) |

| 1380 - 1365 | Medium | C-H Bend (-CH₃) |

| 1300 - 1200 | Strong | C-N Stretch (Aromatic Amine) |

| 850 - 750 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212 | 100 | [M]⁺ (Molecular Ion) |

| 197 | ~50 | [M - CH₃]⁺ |

| 182 | ~30 | [M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺ |

| 167 | ~20 | [M - NH₂ - NH₂]⁺ |

| 106 | ~40 | [C₇H₈N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

-

NMR tubes

-

Pipettes and glassware

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Identify and assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.

-

FTIR Spectroscopy

Objective: To obtain an infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of this compound (1-2 mg) and approximately 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure using the hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify the major absorption bands and record their wavenumbers (cm⁻¹).

-

Assign the observed bands to the corresponding functional group vibrations.

-

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound using electron ionization.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

-

Ionization and Analysis:

-

In the ion source, the vaporized this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide on the Solubility of o-Tolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of o-tolidine in various solvents. Due to its broad applications, from a reagent in analytical chemistry to an intermediate in dye and pigment manufacturing, understanding its solubility is critical for process development, formulation, and safety. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in this compound Solubility

This compound, with the chemical formula (C₆H₄(CH₃)NH₂)₂, is a solid aromatic amine. Its molecular structure, characterized by two amino groups and two methyl groups on a biphenyl (B1667301) backbone, dictates its solubility profile. The presence of the nonpolar aromatic rings and methyl groups contributes to its solubility in organic solvents, while the polar amino groups allow for some interaction with polar solvents and solubility in acidic solutions through salt formation.

Quantitative and Qualitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 25 | 1.3 g/L | Quantitative | |

| Water | 25 | 1300 mg/L | Quantitative | [1] |

| Cold Water | Not Specified | Partially Soluble | Qualitative | |

| Alcohol (general) | Not Specified | Soluble | Qualitative | [1][2][3] |

| Methanol | Not Specified | Soluble | Qualitative | [1] |

| Diethyl Ether | Not Specified | Soluble | Qualitative | [1][2][3] |

| Dilute Acids | Not Specified | Soluble | Qualitative | [1][2] |

| 2% Hydrochloric Acid | Not Specified | 10 mg/mL | Quantitative | [2] |

Note: It is crucial to distinguish this compound from o-toluidine, as the latter is a different chemical with distinct physical properties, and data for the two are sometimes mistakenly interchanged.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of this compound solubility in a given solvent, based on the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample using a syringe filter to remove any undissolved solid particles. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Inject the calibration standards and the diluted sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Create a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original solubility.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

o-Tolidine CAS number and molecular formula

An In-depth Technical Guide to o-Tolidine

Core Substance Identification

This compound , also known as 3,3'-dimethylbenzidine, is an organic compound that has historically seen wide application as a reagent in analytical chemistry and as an intermediate in the synthesis of dyes. This guide provides a comprehensive overview of its fundamental properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

| Identifier | Value | Citation |

| CAS Number | 119-93-7 | [1][2][3][4] |

| Molecular Formula | C14H16N2 | [1][2] |

| Molecular Weight | 212.29 g/mol | [2][4] |

| Synonyms | Orthotolidine, 3,3'-Dimethylbenzidine, 4,4'-Diamino-3,3'-dimethylbiphenyl | [2][3] |

Physicochemical Properties

This compound is a crystalline solid, appearing as white to reddish crystals or powder, which may darken upon exposure to air.[5] It is slightly soluble in water but soluble in alcohol and ether.[6]

| Property | Value | Citation |

| Melting Point | 128 - 131 °C | [1][7][8] |

| Boiling Point | 200 °C | [1] |

| Flash Point | 100 °C (closed cup) | [1][8] |

| Solubility in Water | Slightly soluble | [3][9] |

Applications in Research and Development

This compound has been utilized in various analytical and synthetic applications:

-

Colorimetric Reagent: It is a sensitive colorimetric reagent for the detection of gold and free chlorine in water.[4][8][9]

-

Dye and Pigment Intermediate: It serves as a precursor in the manufacturing of azo dyes and pigments for textiles, leather, and paper.[6][7][9]

-

Analytical Chemistry: It has been employed in clinical laboratories for tests such as the determination of blood glucose and the presumptive identification of blood.[6][10][11][12]

-

Biological Stains: this compound is a component of the biological stain Trypan Blue.[6]

Experimental Protocols

Colorimetric Detection of Residual Chlorine

The this compound method is a colorimetric technique for the quantitative determination of free and total residual chlorine in water. The method is based on the oxidation of this compound by chlorine, which produces a yellow-colored holoquinone. The intensity of the color is proportional to the chlorine concentration.[13][14]

Reagent Preparation (Acidic this compound Solution):

-

Weigh 1.0 g of this compound (the dihydrochloride (B599025) salt is often preferred for better solubility).

-

In a fume hood, dissolve the this compound in 150 mL of concentrated hydrochloric acid.

-

Dilute the solution to 1 liter with deionized water.

-

Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[13]

Protocol for Total Residual Chlorine:

-

Take a 10 mL water sample in a clean test tube or cuvette.

-

Add 0.5 mL of the acidic this compound reagent to the sample.

-

Mix the solution by inverting the tube a few times.

-

The reaction with free residual chlorine is almost instantaneous, while the reaction with combined residual chlorine is slower. This time-dependent color development allows for differentiation between free and total residual chlorine.

-

The color intensity is measured using a spectrophotometer or a visual color comparator.[13]

Quantitative Data Summary for Residual Chlorine in Greywater:

| Parameter | Batch Method | Sequential Injection Method |

| Linear Range | 0 - 3.0 mg Cl₂/L | 0 - 5.0 mg Cl₂/L |

| Limit of Quantification | 0.2 mg Cl₂/L | 0.5 mg Cl₂/L |

Note: The reaction of this compound with chlorine can be slower in complex matrices like greywater. For accurate analysis in such samples, filtration may be required. Samples with high Total Organic Carbon (TOC) may not be suitable for this method.[13]

Presumptive Identification of Blood

The orthotolidine test can be used for the presumptive identification of bloodstains. The iron in hemoglobin has peroxidase-like activity, which liberates oxygen from hydrogen peroxide. This oxygen then oxidizes the this compound, resulting in a color change.[10]

Reagent Preparation:

-

Orthotolidine Solution (100 mL):

-

1.5 grams orthotolidine

-

40 mL ethanol

-

30 mL glacial acetic acid

-

30 mL distilled water

-

-

3% Hydrogen Peroxide (stored in a dark bottle)[10]

Procedure:

A positive result is indicated by the development of a green or blue color within 10 seconds. A negative result remains yellow. This test is highly sensitive and can detect blood at high dilutions.[10]

Diagrams

Caption: General experimental workflow for the colorimetric detection of residual chlorine.

Caption: Oxidation of this compound by residual chlorine to form a yellow holoquinone.

Safety and Handling

This compound is considered toxic and is classified as a Group 2B carcinogen by the IARC, meaning it is "possibly carcinogenic to humans".[3] Animal studies have indicated that exposure to this compound can lead to the development of tumors.[3] It can be absorbed through the skin, and inhalation may cause respiratory irritation.[6]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[15][16] Avoid formation of dust and aerosols.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of waste according to local regulations. Do not let this chemical enter the environment.[16]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Due to its potential health hazards, it is imperative to adhere to strict safety protocols when handling this compound.

References

- 1. accustandard.com [accustandard.com]

- 2. This compound | 119-93-7 | FT62332 | Biosynth [biosynth.com]

- 3. Tolidine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. This compound, 98% 119-93-7 India [ottokemi.com]

- 8. This compound = 95 119-93-7 [sigmaaldrich.com]

- 9. This compound | 119-93-7 [chemicalbook.com]

- 10. medicalalgorithms.com [medicalalgorithms.com]

- 11. laboratorytests.org [laboratorytests.org]

- 12. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

o-Tolidine: A Technical Guide to Health and Safety for Laboratory Professionals

Introduction

o-Tolidine, an organic compound with the chemical formula (C₆H₄(CH₃)NH₂)₂, is an aromatic amine used primarily as an intermediate in the production of azo dyes and pigments for textiles, leather, and paper.[1] It has also seen use in the manufacturing of certain elastomers and as a reagent in analytical chemistry, including for the determination of chlorine in water.[1][2]

However, this compound is a hazardous substance that poses significant health risks. It is structurally similar to benzidine, a known human carcinogen, and is readily absorbed through the skin as well as the respiratory and gastrointestinal tracts.[2] Animal studies have demonstrated its carcinogenicity, and it is classified as a probable or reasonably anticipated human carcinogen by multiple regulatory agencies.[2]

This guide provides in-depth health and safety information for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Adherence to stringent safety protocols is mandatory to minimize exposure and mitigate the associated risks.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. It is a combustible solid that can appear as colorless crystals or red-to-brown flakes, which may darken upon exposure to air and light.[3][4]

| Property | Value | Citations |

| Chemical Formula | C₁₄H₁₆N₂ | [3][4] |

| Molecular Mass | 212.3 g/mol | [3] |

| Appearance | Colorless crystals or red-to-brown flakes | [3] |

| Boiling Point | 300°C | [3] |

| Melting Point | 131-132°C | [3] |

| Density | 1.2 g/cm³ | [3] |

| Flash Point | 244°C | [3] |

| Auto-ignition Temp. | 526°C | [3] |

| Solubility in Water | 0.13 g/100 mL at 25°C (poor) | [3] |

| Octanol/Water Partition Coeff. (log Pow) | 2.34 | [3] |

Health Hazard Information

Summary of Hazards

This compound is a hazardous substance suspected of causing cancer.[3] It is harmful if swallowed and can cause severe burns to the skin, eyes, and respiratory and digestive tracts.[3][5] The substance can be absorbed into the body through the skin and by ingestion.[3] Chronic exposure may lead to blood effects, organ damage, and other irreversible health issues.[2][5]

Carcinogenicity and Toxicology

This compound is recognized as a potential human carcinogen by several national and international health agencies, largely based on animal studies and its structural similarity to benzidine.[2] Workers exposed to this compound and other chemicals in the dyestuff industry have shown an excess of bladder cancer.[6]

| Agency | Classification | Citation |

| IARC | Group 2B: Possibly carcinogenic to humans | |

| NTP | RAHC: Reasonably Anticipated to be a Human Carcinogen | |

| NIOSH | Potential Occupational Carcinogen | [7] |

| ACGIH | A3: Confirmed Animal Carcinogen with Unknown Relevance to Humans | [3] |

Acute toxicity data from animal studies shows an oral LD50 in rats of 404 mg/kg.

Routes of Exposure and Potential Health Effects

-

Inhalation: Inhaling this compound can irritate the nose, throat, and lungs.[6] It may cause a burning pain, coughing, wheezing, shortness of breath, and potentially fatal pulmonary edema.[5]

-

Skin Contact: this compound is readily absorbed through the skin.[2] Contact can cause severe burns, ulceration, and a brown-yellow discoloration of the skin.[5] Deep burns may be slow to heal.[5]

-

Eye Contact: Vapors are irritating to the eyes.[5] Direct liquid contact can lead to severe burns, clouding of the cornea, and potential loss of the eye.[5]

-

Ingestion: Ingestion is highly toxic and causes severe burns to the esophagus and digestive tract, leading to abdominal pain, vomiting, and possible death.[5]

-

Chronic Exposure: Long-term or repeated exposure can lead to cancer.[3] Other reported chronic effects include blood disorders, dental erosion, kidney damage, dermatitis, and conjunctivitis.[2][5]

Occupational Exposure Limits